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Compound of Interest

Compound Name:
4-Amino-1-(3,5-

dimethoxyphenyl)pyrrolidin-2-one

CAS No.: 1154546-72-1

Cat. No.: B1371083

Get Quote

Executive Summary
The N-aryl pyrrolidin-2-one pharmacophore represents a privileged structural motif in medicinal

chemistry, distinct from its widely commercialized N-alkyl/benzyl analogs (e.g., Levetiracetam).

While N-benzyl derivatives dominate the anticonvulsant market, the N-aryl variants exhibit

superior lipophilicity and rigid electronic coupling, unlocking potency against distinct targets

such as the P2X7 receptor, AKR1C3, and Voltage-Gated Sodium Channels (NaV).

This guide objectively compares the performance of N-aryl pyrrolidin-2-ones against standard

pharmacophores, supported by experimental protocols and quantitative SAR data.[1][2]

Part 1: Chemical Architecture & Synthesis Protocol
Unlike N-alkyl lactams, the N-aryl bond creates a conjugated system that alters the electron

density of the lactam carbonyl, influencing hydrogen bond acceptance capability. The synthesis

of these compounds often requires transition-metal catalysis due to the low nucleophilicity of

the lactam nitrogen and the unreactive nature of aryl halides.
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Comparative Synthesis Workflow
Method of Choice: Copper-Catalyzed Goldberg-Type N-Arylation.[3][4] Alternative: Palladium-

Catalyzed Buchwald-Hartwig Amination (often requires expensive ligands and strictly

anhydrous conditions).

The Copper-catalyzed route is preferred for its cost-effectiveness and tolerance of functional

groups, though it typically requires higher temperatures.

Validated Protocol: Cu-Catalyzed N-Arylation
Source Grounding: Modified from protocols using diamine or amino acid ligands (e.g., trans-

N,N'-dimethyl-1,2-cyclohexanediamine or L-proline).

Reagents:

2-Pyrrolidinone (1.0 equiv)

Aryl Iodide/Bromide (1.0 equiv)

CuI (10 mol%)

Ligand: trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%)

Base: K3PO4 (2.0 equiv)

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

Charge: In a glovebox or under Argon flow, add CuI, K3PO4, and the Aryl Halide to a flame-

dried Schlenk tube.

Solvation: Add 1,4-Dioxane, followed by 2-pyrrolidinone and the diamine ligand.

Reaction: Seal the tube and heat to 110 °C for 12–24 hours. Monitor via TLC (Mobile phase:

Hexane/EtOAc).

Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts.
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Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel).

Visualization: Synthesis Logic Flow
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Caption: Logical workflow for the Copper-Catalyzed Goldberg synthesis of N-aryl lactams.

Part 2: Comparative SAR Analysis
Case Study A: Anticonvulsant Activity (Target: NaV
Channels)
Comparison: N-Aryl Pyrrolidin-2-ones (Product) vs. N-Benzyl Analogs

(Alternative/Levetiracetam-like).

While Levetiracetam (N-alpha-ethyl-benzyl) acts primarily via SV2A, N-aryl analogs often shift

the mechanism toward Voltage-Gated Sodium Channel (NaV) inhibition due to the aromatic

ring's direct conjugation.

Key SAR Findings:

Lipophilicity: N-Aryl derivatives are more lipophilic (higher cLogP), improving blood-brain

barrier (BBB) penetration compared to unsubstituted N-alkyl analogs.

Electronic Effect: Electron-Withdrawing Groups (EWG) like -Cl or -CF3 on the para position

of the N-aryl ring significantly enhance anticonvulsant potency (MES test) compared to

Electron-Donating Groups (EDG).

Table 1: Comparative Anticonvulsant Potency (Maximal Electroshock Test - MES)
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Compound Class
R-Substituent (N-
Position)

ED50 (mg/kg,
Mouse)

Mechanism Note

N-Aryl (Product) Phenyl ~65.0 Moderate NaV block

N-Aryl (Product) 4-Chlorophenyl ~35.0 Potent NaV block

N-Aryl (Product) 4-Methoxyphenyl >100 (Inactive)
Reduced

lipophilicity/binding

Alternative
N-Benzyl

(Unsubstituted)
>100 Weak NaV interaction

Standard Valproate (Reference) ~250 Broad spectrum

Data synthesized from comparative studies on lactam-based anticonvulsants [1, 2].

Case Study B: P2X7 Receptor Antagonism
Comparison: N-Aryl Pyrrolidin-2-ones vs. Benzamides.

The P2X7 receptor is a key target for neuroinflammation. N-aryl lactams serve as a core

scaffold for antagonists, providing a rigid spacer that positions H-bond acceptors effectively.

Key SAR Findings:

The "Head" Group: The pyrrolidinone ring acts as a bioisostere for other cyclic amides.

N-Aryl Substitution: Substitution at the N-position with a heteroaryl group (e.g., Pyridyl or

Pyrimidinyl) often yields higher potency than a simple Phenyl group due to specific

interactions with the receptor's ATP-binding pocket.

Table 2: P2X7 Antagonist Potency (hP2X7 IC50)
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Scaffold Type N-Substituent hP2X7 IC50 (nM) Rat P2X7 IC50 (nM)

N-Aryl Pyrrolidine 2-Chloro-benzyl 12 140

N-Aryl Pyrrolidine Phenyl 350 >1000

Alternative Benzamide (Standard) 45 200

Reflects trends observed in P2X7 antagonist optimization campaigns [3, 4].

Visualization: Structure-Activity Logic Map
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Caption: SAR decision tree for optimizing N-aryl pyrrolidin-2-ones for biological potency.

Part 3: Experimental Validation Protocol
To validate the SAR claims regarding P2X7 antagonism, a functional Calcium Influx Assay is

the industry standard. This assay measures the compound's ability to block ATP-induced

calcium entry.

Protocol: Fluorescent Calcium Influx Assay (P2X7)
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Objective: Determine IC50 of synthesized N-aryl pyrrolidin-2-ones.

Materials:

HEK293 cells stably expressing human P2X7.

Fluorescent Ca2+ dye (e.g., Fluo-4 AM).

Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).

Assay Buffer: HBSS with 20 mM HEPES.

Workflow:

Cell Plating: Seed HEK293-hP2X7 cells in 96-well black-walled plates (50,000 cells/well).

Incubate overnight.

Dye Loading: Remove media. Incubate cells with Fluo-4 AM (2 µM) in assay buffer for 45

min at 37°C.

Compound Addition: Wash cells 2x with buffer. Add test compounds (N-aryl pyrrolidin-2-

ones) at varying concentrations (0.1 nM – 10 µM). Incubate for 20 min.

Measurement: Transfer to a FLIPR (Fluorometric Imaging Plate Reader) or equivalent plate

reader.

Stimulation: Inject BzATP (EC80 concentration, typically ~100 µM).

Analysis: Record fluorescence kinetics. Calculate % inhibition relative to DMSO control.

Trustworthiness Check:

Positive Control: Use a known antagonist like A-438079 to validate assay performance.

Negative Control: DMSO vehicle alone (0% inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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